molecular formula C5H9N3O2S B1436313 N,1-dimethyl-1H-pyrazole-5-sulfonamide CAS No. 1263275-29-1

N,1-dimethyl-1H-pyrazole-5-sulfonamide

Cat. No. B1436313
M. Wt: 175.21 g/mol
InChI Key: BJWXKHZJBRCIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,1-dimethyl-1H-pyrazole-5-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It has a molecular weight of 175.21 .


Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-pyrazole-5-sulfonamide” can be represented by the InChI code: 1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-pyrazole-5-sulfonamide” is a solid or semi-solid or lump or liquid . and should be stored at room temperature .

Scientific Research Applications

Synthesis and Bioactivities

N,1-Dimethyl-1H-Pyrazole-5-sulfonamide derivatives show potential in medicinal chemistry due to their bioactive properties. Studies like Ozmen Ozgun et al. (2019) have demonstrated that certain derivatives can act as inhibitors for human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards oral squamous cancer cell carcinoma cell lines and non-tumor cells (Ozmen Ozgun et al., 2019).

Cyclooxygenase-2 Inhibitors

Research by Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in inflammation and pain pathways. These compounds, including celecoxib, showed promise in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial and Antioxidant Activities

Studies such as Badgujar et al. (2018) have synthesized new sulfonamides from Ampyrone, which exhibited significant antimicrobial and antioxidant activities. These compounds were tested against various bacterial and fungal strains, showing potential as antibacterial agents (Badgujar et al., 2018).

Sulfonamide Hybrids

Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids. These compounds have a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities, highlighting the versatility of sulfonamide-based compounds (Ghomashi et al., 2022).

Antiproliferative Activities

Research into pyrazole-sulfonamide derivatives, such as the study by Mert et al. (2014), has shown that these compounds can exhibit antiproliferative activities against cancer cell lines, including HeLa and C6 cell lines. Some derivatives showed comparable activities to common anticancer drugs (Mert et al., 2014).

Safety And Hazards

“N,1-dimethyl-1H-pyrazole-5-sulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

N,2-dimethylpyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-7-8(5)2/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWXKHZJBRCIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-1H-pyrazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dimethyl-1H-pyrazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,1-dimethyl-1H-pyrazole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
N,1-dimethyl-1H-pyrazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
N,1-dimethyl-1H-pyrazole-5-sulfonamide
Reactant of Route 5
N,1-dimethyl-1H-pyrazole-5-sulfonamide
Reactant of Route 6
N,1-dimethyl-1H-pyrazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.